molecular formula C11H12O B1591009 5-Methoxy-1,4-dihydronaphthalene CAS No. 36230-47-4

5-Methoxy-1,4-dihydronaphthalene

Cat. No. B1591009
CAS RN: 36230-47-4
M. Wt: 160.21 g/mol
InChI Key: ZKMHLJCHQKQLEE-UHFFFAOYSA-N
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Description

5-Methoxy-1,4-dihydronaphthalene is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1,4-dihydronaphthalene consists of 11 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Biological Activity

5-Methoxy-1,4-dihydronaphthalene and its derivatives have been explored for their synthetic routes and biological activities. Öztaşkın et al. (2011) developed an alternative synthesis of a dopaminergic compound from 2-naphthoic acid which can be biologically active (Öztaşkın, Göksu, & SeÇen, 2011). Voets et al. (2006) synthesized and evaluated heteroaryl-substituted dihydronaphthalenes and indenes, discovering potent inhibitors of aldosterone synthase, suggesting potential therapeutic applications for conditions like congestive heart failure and myocardial fibrosis (Voets et al., 2006).

Chemical Synthesis and Optimization

The molecule has been a subject of various chemical synthesis and optimization studies. Jia and Thibblin (2001) explored acid-catalyzed solvolytic elimination of allylic ethers and alcohols (Jia & Thibblin, 2001). Mo and Lee (2010) developed a platinum-catalyzed method for synthesizing 1,4-dihydronaphthalenes, demonstrating the molecule's versatility in chemical synthesis (Mo & Lee, 2010).

Cytotoxicity and Anticancer Research

In the field of anticancer research, compounds derived from 5-Methoxy-1,4-dihydronaphthalene have been investigated for their cytotoxic properties. Ravichandiran et al. (2019) reported on the synthesis and biological evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showing significant cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019). Ahmed et al. (2020) synthesized a series of dihydronaphthalene derivatives demonstrating potent cytotoxic activities against human cancer cells, particularly MCF-7 cells (Ahmed et al., 2020).

Catalysis and Synthetic Methodologies

Research has also focused on exploring 5-Methoxy-1,4-dihydronaphthalene for its potential in catalysis and novel synthetic methodologies. For instance, Farkas et al. (2013) worked on the aminocarbonylation of iodoalkene substrates using palladium catalysts, showcasing the molecule's utility in catalytic processes (Farkas et al., 2013).

Structural and Interaction Studies

The structure and interaction properties of 5-Methoxy-1,4-dihydronaphthalene derivatives have been a subject of investigation. Gouda et al. (2022) conducted a detailed study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, including its structure, Hirshfeld surface analysis, 3D energy framework approach, and DFT calculation, emphasizing the molecule's significance in structural chemistry (Gouda et al., 2022).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact should be avoided and contaminated clothing should be removed immediately . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-methoxy-1,4-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-4,6,8H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMHLJCHQKQLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568707
Record name 5-Methoxy-1,4-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,4-dihydronaphthalene

CAS RN

36230-47-4
Record name 5-Methoxy-1,4-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add powdered potassium carbonate (193.1 g, 1.397 mol) to a solution of commercially available 5,8-dihydronaphthalen-1-ol [68.08 g, 90% potency based on 1H-NMR, 0.4657 mol, from Societa Italiana Medicinala Scandicci, s.r.l., Reggello (Firenze), Italy] in ethanol (700 mL). Cool the solution to 0° C. with ice water and add dimethyl sulfate (88.1 g, 66.1 mL, 0.699 mol) dropwise, maintaining the temperature between 5° C. and 10° C. Heat the reaction mixture to 40° C. until TLC shows the absence of starting material (about 2 hr). Filter off the solids by vacuum filtration and concentrate. Dilute the residual brown oil with diethyl ether (500 mL), wash with 10% aqueous ammonium hydroxide (500 mL), water (500 mL), brine (500 mL), dry (sodium sulfate) and concentrate to give the crude product as a brown oil (73 g). Purify the crude product by short path distillation under vacuum (bp 120-130° C./5 Torr) to give the title compound as a clear oil (69.0 g, 92.5% potency corrected) (contains some 1,2,3,4-tetrahydro-5-methoxynaphthalene as an impurity).
Quantity
193.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.1 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
92.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Mo, PH Lee - Organic Letters, 2010 - ACS Publications
An efficient synthetic method of 1,4-dihydronaphthalenes having various alkyl groups on the 4-position and/or ethoxycarbonyl group on the 2-position through selective intramolecular Pt…
Number of citations: 43 pubs.acs.org
L Bai, L Jiao - Chem, 2023 - cell.com
Photoinduced electron transfer is an efficient approach to single-electron reduction of organic molecules for their activation. A variety of molecular photoredox systems have been …
Number of citations: 2 www.cell.com
AVR RAO, B CHANDA… - INDIAN …, 1986 - COUNCIL SCIENTIFIC INDUSTRIAL …
Number of citations: 3

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